molecular formula C10H15ClN2O B1525207 2-Amino-2-methyl-N-phenylpropanamide hydrochloride CAS No. 1219964-09-6

2-Amino-2-methyl-N-phenylpropanamide hydrochloride

Cat. No. B1525207
CAS RN: 1219964-09-6
M. Wt: 214.69 g/mol
InChI Key: PHBWTIXAZQCHMQ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-phenylpropanamide hydrochloride, also known as AMPPH, is an organic chemical compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is highly soluble in water and other polar solvents. It is commonly used in the synthesis of various pharmaceuticals, and is also used as a reagent in organic synthesis.

Scientific Research Applications

Material Science

Researchers in material science may utilize this compound in the synthesis of novel polymers . Its unique structure could lead to the development of materials with specific mechanical properties or thermal resistances. It might also be used to modify surface properties in nanomaterials .

Biopharma Production

In the biopharmaceutical sector, 2-Amino-2-methyl-N-phenylpropanamide hydrochloride could be employed in the synthesis of active pharmaceutical ingredients (APIs). Its amide group is particularly useful in creating compounds with potential therapeutic effects .

Controlled Environment and Cleanroom Solutions

This compound’s consistent quality makes it suitable for use in controlled environments, such as cleanrooms in semiconductor manufacturing. It could be part of formulations for cleaning solutions or for creating anti-static coatings on surfaces .

Advanced Battery Science

The electrochemical properties of 2-Amino-2-methyl-N-phenylpropanamide hydrochloride may be explored for use in advanced battery technologies. It could function as an electrolyte additive or in the development of solid-state batteries to improve conductivity and battery life .

Chemical Synthesis

As a building block in chemical synthesis, this compound is valuable for constructing complex molecules. It can be used in the formation of various organic compounds, including those with pharmaceutical relevance .

Safety and Hazard Analysis

Given its chemical properties, 2-Amino-2-methyl-N-phenylpropanamide hydrochloride is also important in safety research. It can be studied for its reactivity and potential hazards to develop safer handling and storage protocols .

Environmental Science

Lastly, environmental scientists might investigate the breakdown products and ecological impact of this compound. Understanding its degradation pathways can inform the development of environmentally friendly disposal methods .

properties

IUPAC Name

2-amino-2-methyl-N-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-10(2,11)9(13)12-8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBWTIXAZQCHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219964-09-6
Record name Propanamide, 2-amino-2-methyl-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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